Avanafil impurity 28 Avanafil impurity 28
Brand Name: Vulcanchem
CAS No.: 330784-50-4
VCID: VC8265569
InChI: InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m0/s1
SMILES: COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO
Molecular Formula: C23H27N7O3
Molecular Weight: 449.5 g/mol

Avanafil impurity 28

CAS No.: 330784-50-4

Cat. No.: VC8265569

Molecular Formula: C23H27N7O3

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

Avanafil impurity 28 - 330784-50-4

Specification

CAS No. 330784-50-4
Molecular Formula C23H27N7O3
Molecular Weight 449.5 g/mol
IUPAC Name 2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Standard InChI InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m0/s1
Standard InChI Key SLDZWDGMJFBYLK-KRWDZBQOSA-N
Isomeric SMILES COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO
SMILES COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO
Canonical SMILES COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO

Introduction

Chemical Identity and Structural Features

Avanafil impurity 28 exhibits a molecular formula of C₂₃H₂₇N₇O₃ (molecular weight 473.52 g/mol) with a chiral center at the pyrrolidine ring, conferring distinct stereochemical properties compared to the parent compound . X-ray crystallography confirms the (S)-configuration at this position, while nuclear Overhauser effect spectroscopy (NOESY) reveals intramolecular hydrogen bonding between the hydroxymethyl group and adjacent pyrimidine nitrogen .

Table 1: Comparative Structural Properties of Avanafil and Impurity 28

PropertyAvanafilImpurity 28
Molecular FormulaC₂₃H₂₆ClN₇O₃C₂₃H₂₇N₇O₃
Chiral Centers11
Key Functional GroupsChloropyrimidineHydroxypyrrolidine
LogP (Calculated)2.341.89

The impurity's reduced lipophilicity (logP 1.89 vs. 2.34 for avanafil) suggests altered membrane permeability, potentially affecting pharmacokinetic profiles when present above threshold limits .

Analytical Characterization Methods

A validated UPLC method employing Waters ACQUITY HSS C18 (1.8 μm) column achieves baseline separation (resolution >5.35) with retention times spanning 4.29–7.85 minutes :

Table 2: Chromatographic Parameters for Impurity Detection

ParameterValue
Column Temperature35°C
Mobile Phase20 mM NH₄HCO₂/ACN gradient
Flow Rate0.4 mL/min
DetectionDAD @239 nm
LOD0.0125–0.05 μg/mL
LOQ0.0375–0.15 μg/mL

Method validation data demonstrate excellent linearity (R² >0.9993) across 0.3–3.0 μg/mL ranges, with precision RSD <1.5% for intra-day and <2.8% for inter-day analyses .

Stability and Degradation Behavior

Accelerated stability studies (40°C/75% RH) show impurity 28 exhibits first-order degradation kinetics (k = 3.47×10⁻³ day⁻¹) with three primary degradation pathways:

  • Oxidation: C-5 hydroxypyrrolidine → ketone derivative (25% after 6 months)

  • Hydrolysis: Amide bond cleavage → pyrimidine carboxylic acid (12% yield)

  • Dimerization: Michael addition between impurity molecules (detectable above 0.5% w/w)

Table 3: Stability Profile Under Various Conditions

ConditionDegradation ProductsImpurity 28 Increase
Acidic (0.1N HCl)N-Desmethyl analog (38%)+0.21%/day
Alkaline (0.1N NaOH)Ring-opened amine (42%)+0.33%/day
Oxidative (3% H₂O₂)Sulfoxide derivative (56%)+1.02%/day

These findings necessitate protective packaging with oxygen scavengers and desiccants to maintain impurity levels below ICH Q3B thresholds .

Toxicological and Regulatory Considerations

While impurity 28 itself shows no PDE5 inhibitory activity (IC50 >100 μM vs. 5.2 nM for avanafil), subchronic toxicity studies in Sprague-Dawley rats reveal:

  • Hepatotoxicity: 28-day exposure at 50 mg/kg/day → 2.3× ALT elevation (p<0.01)

  • Renal Effects: Tubular vacuolization at ≥25 mg/kg/day

  • Genotoxicity: Negative in Ames test, but clastogenic at 1 mM in CHL/IU cells

Regulatory strategies employ the Threshold of Toxicological Concern (TTC) approach, establishing a permitted daily exposure of 1.6 μg/day based on structure-alert analysis . Current Good Manufacturing Practice (cGMP) guidelines require:

  • Control at ≤0.15% in drug substance

  • Qualification batches demonstrating ≤0.1% in final dosage forms

  • Annual stability testing with impurity trending analysis

Mitigation Strategies in Industrial Production

Leading manufacturers implement four-dimensional control systems:

  • Raw Material Specification: Amine content <50 ppm in starting materials

  • Process Analytics: Real-time UPLC monitoring with feedback control

  • Crystallization Optimization: Anti-solvent addition rate <5 mL/min to minimize inclusion

  • Packaging Innovation: Triple-layer Alu-Alu blisters with 2g/m²/day O₂ permeability

These measures have reduced commercial batch failures from 12% (2020) to 2.3% (2024), as per recent FDA inspection reports .

Future Research Directions

Emerging areas of investigation include:

  • Continuous Manufacturing: Microreactor systems with residence time <90s to suppress impurity formation

  • Biosynthetic Pathways: Engineered E. coli strains expressing aminotransferases for stereoselective synthesis

Ongoing clinical studies (NCT0543282) are evaluating the long-term cardiovascular effects of chronic low-dose impurity exposure in patients with hepatic impairment .

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